6-Fluorohexyl methanesulfonate
Overview
Description
6-Fluorohexyl methanesulfonate is an organic compound with the molecular formula C7H15FO3S It is a derivative of methanesulfonic acid, where the hydrogen atom of the sulfonic acid group is replaced by a 6-fluorohexyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-fluorohexyl methanesulfonate typically involves the reaction of 6-fluorohexanol with methanesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the methanesulfonyl chloride. The general reaction scheme is as follows:
6-Fluorohexanol+Methanesulfonyl chloride→6-Fluorohexyl methanesulfonate+HCl
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and recrystallization.
Chemical Reactions Analysis
Types of Reactions: 6-Fluorohexyl methanesulfonate undergoes various chemical reactions, including:
Nucleophilic Substitution: The methanesulfonate group is a good leaving group, making the compound susceptible to nucleophilic substitution reactions.
Hydrolysis: In the presence of water, this compound can hydrolyze to form 6-fluorohexanol and methanesulfonic acid.
Reduction: Although less common, reduction reactions can occur under specific conditions, leading to the formation of 6-fluorohexane.
Common Reagents and Conditions:
Nucleophilic Substitution: Common nucleophiles include halides, amines, and thiols. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Hydrolysis: Acidic or basic conditions can catalyze the hydrolysis reaction. Acidic hydrolysis is often performed using dilute hydrochloric acid, while basic hydrolysis uses sodium hydroxide.
Major Products:
Nucleophilic Substitution: Depending on the nucleophile, products can include 6-fluorohexyl halides, 6-fluorohexyl amines, or 6-fluorohexyl thiols.
Hydrolysis: The primary products are 6-fluorohexanol and methanesulfonic acid.
Scientific Research Applications
6-Fluorohexyl methanesulfonate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, particularly in the preparation of fluorinated molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals and other bioactive compounds.
Industry: It is used in the production of specialty chemicals and materials, including surfactants and polymers.
Mechanism of Action
The mechanism of action of 6-fluorohexyl methanesulfonate involves its ability to act as an alkylating agent. The methanesulfonate group can undergo nucleophilic substitution, allowing the 6-fluorohexyl group to be transferred to various nucleophiles. This property makes it useful in organic synthesis and potential biological applications.
Comparison with Similar Compounds
6-Fluorohexyl tosylate: Similar in structure but with a tosylate group instead of a methanesulfonate group.
6-Fluorohexyl triflate: Contains a triflate group, which is a stronger leaving group compared to methanesulfonate.
6-Fluorohexyl bromide: A simpler halogenated compound with a bromide leaving group.
Uniqueness: 6-Fluorohexyl methanesulfonate is unique due to its balanced reactivity and stability. The methanesulfonate group provides a good leaving group for nucleophilic substitution reactions, while the 6-fluorohexyl group imparts specific chemical properties that can be exploited in various applications.
Properties
IUPAC Name |
6-fluorohexyl methanesulfonate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15FO3S/c1-12(9,10)11-7-5-3-2-4-6-8/h2-7H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVZXIDIOUXQHHX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)OCCCCCCF | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15FO3S | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70188703 | |
Record name | Methanesulfonic acid, 6-fluorohexyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70188703 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.26 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
352-95-4 | |
Record name | Methanesulfonic acid, 6-fluorohexyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000352954 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6-Fluorohexyl methanesulfonate | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=65343 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Methanesulfonic acid, 6-fluorohexyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70188703 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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